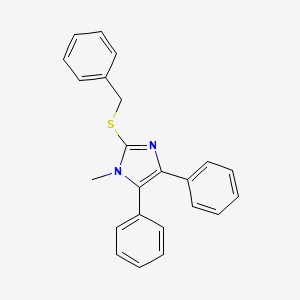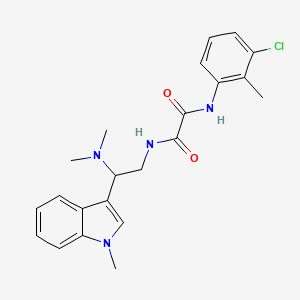
2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Ferroelectricity and Antiferroelectricity in Benzimidazoles
Research demonstrates that chains of amphoteric molecules like benzimidazoles, which include "2-(benzylsulfanyl)-1-methyl-4,5-diphenyl-1H-imidazole" derivatives, can exhibit bistable electric polarity and are electrically switchable through proton tautomerization. This property makes them potential candidates for lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness up to 400 K (Horiuchi et al., 2012).
Catalysis in Synthesis
Ionic liquids and catalysts derived from imidazole compounds have shown efficiency in promoting one-pot multi-component synthesis of tetrasubstituted imidazoles, highlighting their role in facilitating complex chemical reactions under environmentally friendly conditions (Zolfigol et al., 2013). Furthermore, novel imidazole analogs have been synthesized, showcasing significant biological activity, suggesting their potential in bioactive molecule development (ANISETTI & Reddy, 2012).
Antioxidant Properties
A series of structurally diverse diphenyl imidazoles synthesized for their antioxidant properties indicates the potential of these compounds in developing new antioxidants. Compounds bearing hydroxy and methoxy groups exhibited predominant antioxidant activity, suggesting the importance of functional groups in determining bioactivity (Naik et al., 2012).
Metal-Organic Frameworks for Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. This property makes them potential fluorescence sensors for detecting these chemicals, showcasing the application of imidazole derivatives in sensing technologies (Shi et al., 2015).
Environmental Applications
Ionic liquids containing benzyl-substituted imidazolium ions have facilitated metal-free oxidation depolymerization of lignin and lignin model compounds, using oxygen as the oxidant. This highlights the role of these compounds in sustainable chemistry and environmental applications (Yang et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-25-22(20-15-9-4-10-16-20)21(19-13-7-3-8-14-19)24-23(25)26-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYFSQQZHHFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Ethoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2596910.png)

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)



![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)
![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)


![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2596930.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)